Ácido p-Cumárico 4-O-Sulfato Sal Disódico

Descripción general

Descripción

Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate is a derivative of phenylpropene, a type of organic compound. It is an important building block for many synthetic molecules and is used in a wide range of applications, such as drug synthesis, analytical chemistry, and biochemistry. Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate is a versatile and powerful reagent, being able to react with a variety of organic and inorganic compounds.

Aplicaciones Científicas De Investigación

Cosmética y Dermatología

Ácido p-Cumárico: se ha identificado como un ingrediente activo potencial en cosméticos, particularmente debido a sus efectos antimelanogénicos. Es un metabolito natural que se encuentra en muchas plantas comestibles y ha mostrado promesa en la reducción de la hiperpigmentación. Este compuesto puede inhibir la síntesis de melanina, lo cual es crucial para abordar los trastornos de la pigmentación de la piel .

Aplicaciones antioxidantes y antiinflamatorias

El compuesto exhibe propiedades antioxidantes y antiinflamatorias significativas. Estas características lo hacen valioso en aplicaciones terapéuticas donde el estrés oxidativo y las reacciones inflamatorias son una preocupación. Su papel en la prevención del daño celular causado por los radicales libres es particularmente notable .

Efectos hepatoprotectores

La investigación sugiere que el Ácido p-Cumárico podría tener efectos hepatoprotectores, potencialmente previniendo la necrosis hepática y la colestasis. Esta aplicación es significativa en el tratamiento de enfermedades hepáticas y afecciones inducidas por agentes dañinos .

Actividad antiparasitaria

Existe evidencia emergente de que el Ácido p-Cumárico puede ejercer un efecto antiparasitario, particularmente contra Entamoeba histolytica. Esta aplicación podría conducir a nuevos tratamientos para infecciones amebianas y otras enfermedades parasitarias .

Intermediario farmacéutico

Como reactivo de alta calidad, el Ácido p-Cumárico 4-O-Sulfato Sal Disódico sirve como intermedio en la síntesis de varios compuestos farmacéuticos, incluido el piridoxal 5'-fosfato. Es un bloque de construcción para sintetizar otros compuestos complejos, que pueden ser cruciales en el desarrollo de fármacos .

Propiedades antimicrobianas y analgésicas

El compuesto ha demostrado propiedades antimicrobianas y analgésicas, lo que lo convierte en un candidato para el desarrollo de nuevos medicamentos que aborden las infecciones bacterianas y el control del dolor .

Mecanismo De Acción

The mechanism of action of disodium (Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate is not well understood. However, it is thought that the sulfonatooxy group of the molecule is responsible for its reactivity. This group is believed to act as an electron-withdrawing group, stabilizing the transition state and facilitating the reaction of the molecule with other compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of disodium (Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate are not well understood. However, it is believed that the molecule may have some biological activity, as it has been shown to interact with some proteins and enzymes. Additionally, it is thought that the molecule may have some anti-inflammatory and antioxidant properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Disodium (Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate is a versatile and powerful reagent that is used in a wide range of lab experiments. The main advantages of using disodium (Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate in lab experiments are that it is easy to synthesize, it is relatively inexpensive, and it is highly reactive. The main limitation of using disodium (Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate in lab experiments is that it is not very stable, and it can decompose if exposed to heat or light.

Direcciones Futuras

There are several potential future directions for research involving disodium (Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate. These include further investigations into the biochemical and physiological effects of the molecule, as well as the development of more efficient and selective synthesis methods. Additionally, further research could be conducted into the mechanism of action of the molecule, as well as its potential applications in drug synthesis and analytical chemistry.

Métodos De Síntesis

Disodium (Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate can be synthesized by a variety of methods, including the Wittig reaction, the Cu(I) catalyzed reaction, and the Horner-Wadsworth-Emmons reaction. The Wittig reaction is the most commonly used method for the synthesis of disodium (Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate, and involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The Cu(I) catalyzed reaction is a milder and more selective method for the synthesis of disodium (Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate, and involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a copper(I) catalyst. The Horner-Wadsworth-Emmons reaction is a more complicated and less common method for the synthesis of disodium (Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate, and involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of an acid catalyst.

Análisis Bioquímico

Biochemical Properties

p-Coumaric Acid 4-O-Sulfate Disodium Salt: plays a significant role in biochemical reactions. It is an intermediate in the synthesis of pyridoxal 5′-phosphate and can be used as a building block for the synthesis of other compounds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of 4-Nonylphenol, a compound known for its endocrine-disrupting properties . The nature of these interactions often involves the modification of the compound by sulfation, which can alter its biological activity and solubility.

Cellular Effects

The effects of p-Coumaric Acid 4-O-Sulfate Disodium Salt on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, it may impact gene expression by acting as a signaling molecule or by being involved in the regulation of transcription factors.

Molecular Mechanism

At the molecular level, p-Coumaric Acid 4-O-Sulfate Disodium Salt exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Coumaric Acid 4-O-Sulfate Disodium Salt can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In both in vitro and in vivo studies, the compound has been observed to have sustained effects on cellular processes, although the specific outcomes may depend on the duration of exposure and the concentration used.

Dosage Effects in Animal Models

The effects of p-Coumaric Acid 4-O-Sulfate Disodium Salt in animal models vary with different dosages. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

p-Coumaric Acid 4-O-Sulfate Disodium Salt: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . For example, it is a metabolite of 4-Nonylphenol and is further processed by sulfation, which enhances its solubility and excretion from the body. The compound’s involvement in these pathways can affect the overall metabolic flux and the levels of various metabolites in the system.

Transport and Distribution

Within cells and tissues, p-Coumaric Acid 4-O-Sulfate Disodium Salt is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within certain tissues can influence its biological activity and effectiveness. For instance, its distribution in the liver and kidneys can affect its metabolism and excretion.

Subcellular Localization

The subcellular localization of p-Coumaric Acid 4-O-Sulfate Disodium Salt is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance its interactions with specific biomolecules and influence its overall biological effects.

Propiedades

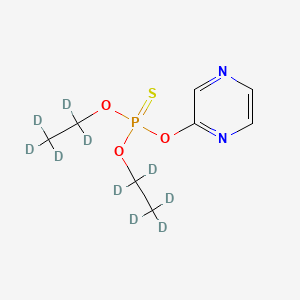

IUPAC Name |

disodium;(E)-3-(4-sulfonatooxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6S.2Na/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14;;/h1-6H,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/b6-3+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEAEMLBRSACIO-RRHCXGJISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747382 | |

| Record name | Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

308338-96-7 | |

| Record name | Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B586485.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)